Concanamycin B is a potent and specific inhibitor of vacuolar-type H+ -ATPase (V-ATPase) [, , , , , , ]. It is a macrolide antibiotic produced by the bacterium Streptomyces neyagawaensis []. Concanamycin B is widely used in scientific research to investigate the role of V-ATPases in various cellular processes [, , , , , , , , , , , , , , , ].
Concanamycin B is derived from the fermentation of Streptomyces griseus, a bacterium known for producing various bioactive compounds. It is classified as a member of the plecomacrolides, which are characterized by a macrocyclic lactone ring structure typically consisting of 10 to 48 members. Concanamycin B specifically features an 18-membered ring and is closely related to other macrolide antibiotics like bafilomycins .
The synthesis of concanamycin B can be approached through various methods, primarily involving microbial fermentation. The initial isolation involves cultivating Streptomyces griseus under specific conditions that promote the production of concanamycin B. Following fermentation, extraction techniques such as solvent extraction and chromatography are employed to purify the compound.
A notable synthetic route involves the modification of bafilomycin A derivatives. Techniques such as Steglich esterification and selective methylation have been utilized to enhance the potency and selectivity of concanamycin derivatives . For instance, modifications at specific carbon positions (C-19, C-21) have shown significant effects on biological activity, indicating that careful manipulation during synthesis can yield compounds with improved properties .
Concanamycin B participates in several chemical reactions primarily related to its interaction with vacuolar H-ATPases. The compound acts as an inhibitor by binding to the enzyme's active site, preventing proton translocation across membranes. This inhibition leads to disrupted acidification in organelles, which is critical for various cellular processes such as nutrient uptake and receptor recycling .
The mechanism of action involves competitive inhibition where concanamycin B competes with ATP for binding sites on the enzyme. This interaction has been studied extensively using kinetic assays to determine inhibition constants and reaction rates under varying conditions .
Concanamycin B exerts its pharmacological effects primarily through the inhibition of vacuolar H-ATPases. These ATPases are essential for maintaining pH homeostasis in intracellular compartments. By inhibiting these enzymes, concanamycin B prevents acidification within lysosomes and endosomes, which in turn affects processes such as antigen presentation and protein degradation.
Studies have shown that concanamycin B significantly impairs the transport and maturation of major histocompatibility complex class II molecules by interfering with their processing within acidic compartments . This leads to reduced surface expression of these molecules on antigen-presenting cells, ultimately affecting immune responses.
Concanamycin B exhibits several important physical and chemical properties:
These properties influence its handling in laboratory settings and its potential formulation in pharmaceutical applications .
Concanamycin B has significant scientific applications due to its unique mechanism of action:
Concanamycin B was first isolated in 1984 from Streptomyces diastatochromogenes strain S-45 alongside its analogs concanamycin A and C, during a screening program for novel antimicrobial compounds [3] [6]. Initial characterization revealed its potent antifungal activity against various plant-pathogenic fungi, which prompted further investigation into its mechanism of action [6]. The historical significance of concanamycin B emerged when researchers discovered its exceptional potency as a vacuolar-type H⁺-ATPase (V-ATPase) inhibitor, with a half-maximal inhibitory concentration (IC₅₀) of 5 nM [5]. This discovery positioned concanamycin B as a critical biochemical tool for studying intracellular acidification processes and established its therapeutic potential for conditions involving dysregulated V-ATPase activity, including osteoporosis and viral infections [3] [6]. Unlike concanamycin A, which became commercially available earlier due to higher natural abundance, concanamycin B remained relatively underexplored until recent advances in microbial fermentation enabled its sustainable production [3].
Concanamycin B belongs to the plecomacrolide family, characterized by an 18-membered macrolactone ring conjugated to a 6-membered hemiketal ring via a C3 spacer [6]. Its chemical structure is defined as (3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(1S,2R,3S)-3-[(2R,4R,5S,6R)-4-[[4-O-(aminocarbonyl)-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]tetrahydro-2-hydroxy-5-methyl-6-(1E)-1-propenyl-2H-pyran-2-yl]-2-hydroxy-1-methylbutyl]-8,10-dihydroxy-3,17-dimethoxy-5,7,9,11,13-pentamethyl-oxacyclooctadeca-3,5,13,15-tetraen-2-one [5]. The molecule incorporates several distinctive structural elements:
Table 1: Structural Comparison of Concanamycin B and Key Plecomacrolides
Structural Feature | Concanamycin B | Concanamycin A | Bafilomycin A₁ |
---|---|---|---|
Macrolactone Ring Size | 18-membered | 18-membered | 16-membered |
C-8 Branch | Ethyl group | Methyl group | Methyl group |
C-9 Modification | Hydroxyl | Hydroxyl | Hydroxyl |
Glycosylation | 4′-O-carbamoyl-2′-deoxyrhamnose | 4′-O-carbamoyl-2′-deoxyrhamnose | Unmodified rhamnose |
Methoxymalonyl Units | 2 | 2 | 2 |
Plecomacrolides share a conserved mechanism targeting V-ATPases, but subtle structural variations significantly impact biological activity. The ethyl branch at C-8 in concanamycin B moderately reduces its V-ATPase inhibition potency compared to concanamycin A (IC₅₀ = 0.18 nM), but enhances selectivity toward specific biological processes, including bone resorption and immune cell maturation [5] [6].
Concanamycin B is natively produced by several Streptomyces species, most notably Streptomyces neyagawaensis and Streptomyces diastatochromogenes [3] [8]. Biosynthesis occurs via a modular type I polyketide synthase (PKS) pathway encoded within a >100 kb gene cluster (cms cluster) containing 28 open reading frames [8]. The biosynthetic pathway involves several key steps:
The methoxymalonyl-ACP extender units derive from glycerol through a pathway involving phosphorylation to glycerol-3-phosphate, oxidation to dihydroxyacetone phosphate, and subsequent conversion to phosphoglycerate [2]. This pathway distinguishes plecomacrolides from typical polyketides and contributes to their structural complexity. The ethyl branch at C-8 specifically originates from ethylmalonyl-CoA, contrasting with concanamycin A's methylmalonyl-CoA incorporation [3].
Table 2: Biosynthetic Gene Functions in Concanamycin Production
Gene Category | Representative Genes | Function in Concanamycin B Biosynthesis |
---|---|---|
Polyketide Synthases | cmsA-I | 12 PKS modules for macrolactone backbone assembly |
Methoxymalonyl-ACP | cmsJ-M | Biosynthesis of methoxylated extender units |
Ethylmalonyl-CoA | cmsN | Generation of ethylmalonyl-CoA precursor |
Deoxysugar Biosynthesis | cms14-19 | Synthesis and attachment of 4′-O-carbamoyl-2′-deoxyrhamnose |
Regulatory Genes | cmsR1, cmsR2 | Pathway-specific transcriptional activation |
Recent metabolic engineering breakthroughs have enabled high-yield production of concanamycin B. By overexpressing endogenous regulators (cmsR1, cmsR2) and heterologous regulatory genes in Streptomyces eitanensis, researchers achieved titers of 306.5 ± 42.1 mg/L in optimized fermentation conditions – a 15-fold increase over native production levels [3]. Sodium propionate supplementation further enhanced concanamycin B yield by directing carbon flux toward ethylmalonyl-CoA biosynthesis [3]. These advances provide unprecedented access to concanamycin B for structural and functional studies, overcoming previous limitations imposed by its low natural abundance.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0